
1-(1-Methoxycyclopropyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclopropyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a methoxy group on the cyclopropyl and a methyl group on the benzene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxycyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with methoxycyclopropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxycyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Cyclopropylmethyl derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
1-(1-Methoxycyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclopropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group on the cyclopropyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s aromatic nature allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
- 1-Methoxycyclopropylbenzene
- 4-Methylcyclopropylbenzene
- 1-Methoxy-4-methylbenzene
Comparison: 1-(1-Methoxycyclopropyl)-4-methylbenzene is unique due to the presence of both a methoxycyclopropyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in scientific research.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(1-methoxycyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-9-3-5-10(6-4-9)11(12-2)7-8-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
JRKHFZKPXATICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
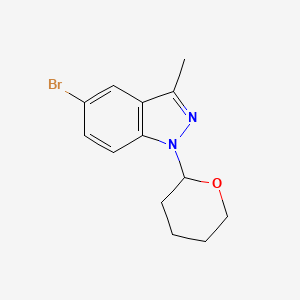
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
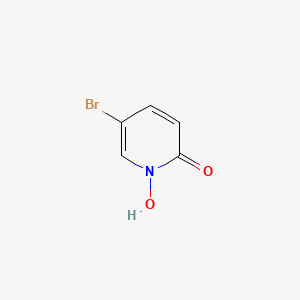

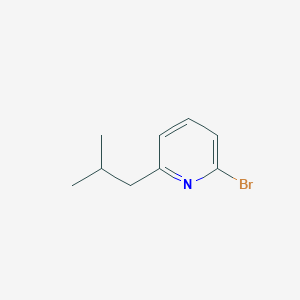
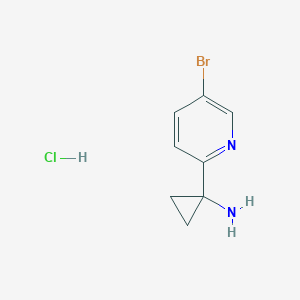
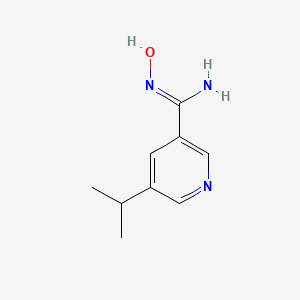
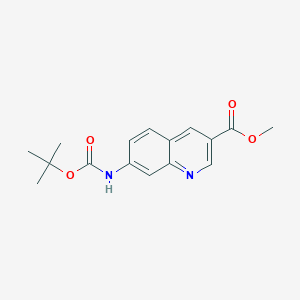
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
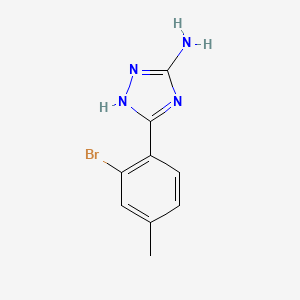

![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
